molecular formula C16H21N3O2 B3074954 4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether CAS No. 1024595-14-9

4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether

Cat. No.: B3074954
CAS No.: 1024595-14-9
M. Wt: 287.36 g/mol
InChI Key: BMSZHSCWCWOSTB-UHFFFAOYSA-N
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Description

4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound featuring a piperidine ring, a pyrazole ring, and a methoxy group.

Mechanism of Action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context and the nature of the target.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities . The downstream effects would depend on the specific targets and the biological context.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multi-step organic reactions. The methoxy group is usually introduced through methylation reactions using reagents like methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazole derivatives, such as:

Uniqueness

What sets 4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity . This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-20-12-3-4-16(21-2)13(9-12)15-10-14(18-19-15)11-5-7-17-8-6-11/h3-4,9-11,17H,5-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSZHSCWCWOSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether
Reactant of Route 2
4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether
Reactant of Route 3
4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether
Reactant of Route 4
4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether
Reactant of Route 5
4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether
Reactant of Route 6
4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether

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